molecular formula C16H20N2O3S B7033160 N-[(1R,2R)-2-hydroxycycloheptyl]isoquinoline-5-sulfonamide

N-[(1R,2R)-2-hydroxycycloheptyl]isoquinoline-5-sulfonamide

Cat. No.: B7033160
M. Wt: 320.4 g/mol
InChI Key: UAPXIUOBWDKVSE-HUUCEWRRSA-N
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Description

N-[(1R,2R)-2-hydroxycycloheptyl]isoquinoline-5-sulfonamide is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of a sulfonamide group attached to the isoquinoline ring and a hydroxycycloheptyl group.

Properties

IUPAC Name

N-[(1R,2R)-2-hydroxycycloheptyl]isoquinoline-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c19-15-7-3-1-2-6-14(15)18-22(20,21)16-8-4-5-12-11-17-10-9-13(12)16/h4-5,8-11,14-15,18-19H,1-3,6-7H2/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPXIUOBWDKVSE-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)O)NS(=O)(=O)C2=CC=CC3=C2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](CC1)O)NS(=O)(=O)C2=CC=CC3=C2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2R)-2-hydroxycycloheptyl]isoquinoline-5-sulfonamide typically involves multiple steps. One common method starts with the preparation of the isoquinoline-5-sulfonamide core, followed by the introduction of the hydroxycycloheptyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using batch or continuous flow processes. The choice of solvents, reagents, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2R)-2-hydroxycycloheptyl]isoquinoline-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The isoquinoline ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonamide group may produce an amine.

Scientific Research Applications

N-[(1R,2R)-2-hydroxycycloheptyl]isoquinoline-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can act as a ligand in biochemical assays to study protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(1R,2R)-2-hydroxycycloheptyl]isoquinoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycycloheptyl group may enhance binding affinity, while the sulfonamide group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R,2R)-2-hydroxycyclohexyl]isoquinoline-5-sulfonamide
  • N-[(1R,2R)-2-hydroxycyclopentyl]isoquinoline-5-sulfonamide

Uniqueness

N-[(1R,2R)-2-hydroxycycloheptyl]isoquinoline-5-sulfonamide is unique due to its larger cycloheptyl ring, which can influence its chemical reactivity and biological activity. The presence of the hydroxy group also provides additional sites for chemical modification, making it a versatile compound for various applications.

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